molecular formula C17H26BNO6 B1522350 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid CAS No. 1072946-29-2

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Cat. No. B1522350
CAS RN: 1072946-29-2
M. Wt: 351.2 g/mol
InChI Key: IKZNJZJEWBIUGX-UHFFFAOYSA-N
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Description

The compound is a boronic acid derivative with a piperidine ring structure. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Synthesis and Antiosteoclast Activity

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid has been utilized in the synthesis of a new family of compounds exhibiting moderate to high antiosteoclast and osteoblast activity. A two-step synthesis process involving the reaction of (±)-piperidin-2-yl-methanamine (1) with phosphoryl/phosphorothioyl chloride in the presence of triethylamine in dry tetrahydrofuran, followed by condensation with p-substituted phenylboronic acids, results in the formation of these compounds (G. S. Reddy et al., 2012).

Asymmetric Synthesis

The compound is also significant in the asymmetric synthesis of 4-aryl-2-piperidinones, serving as an intermediate. The use of arylboron reagents and a chiral bisphosphine-rhodium catalyst in the presence of this compound enables the catalytic asymmetric synthesis of these piperidinones, highlighting its importance in the synthesis of pharmacologically relevant compounds such as (-)-Paroxetine (T. Senda, M. Ogasawara, & T. Hayashi, 2001).

Microwave-Mediated Suzuki–Miyaura Cross-Couplings

Additionally, this compound is utilized in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki–Miyaura coupling with aryl bromides. This process allows for the manipulation of functionality at two points, showcasing the compound's role in diversifying the resulting biaryl library (J. Spencer et al., 2011).

Metal-Free Coupling

It is also involved in the metal-free coupling of saturated heterocyclic sulfonylhydrazones with aryl and heteroaromatic boronic acids. This procedure facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks from parent ketones, highlighting the compound's utility in creating complex molecular structures (Daniel M Allwood et al., 2014).

Molecular Recognition and Chemosensing

N-B Interaction in an o-(N,N-dialkylaminomethyl)arylboronate System

A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system, related to the compound , shows its potential in molecular recognition and chemosensing technologies. The study demonstrates the influence of solvent and complexing substrate on the formation of N-B dative bonds and solvent insertion, offering insights for future chemosensing technology designs based on similar scaffolds (Lei Zhu et al., 2006).

Supramolecular Chemistry

Formation and Properties of Tetraarylpentaborates

The compound's reaction with an aryloxorhodium complex leads to the formation of new tetraarylpentaborates, which undergo smooth hydrolysis. This showcases the compound's role in the formation of complex structures and its relevance in studying the chemical properties and reactions of such molecular systems (Y. Nishihara, Kyoko Nara, & K. Osakada, 2002).

Safety and Hazards

The safety data sheet for “1-BOC-Piperidin-4-yl)acetic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives continue to be an area of active research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

[2-methoxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO6/c1-17(2,3)25-16(20)19-9-7-12(8-10-19)24-13-5-6-14(18(21)22)15(11-13)23-4/h5-6,11-12,21-22H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZNJZJEWBIUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674486
Record name (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-29-2
Record name 1-(1,1-Dimethylethyl) 4-(4-borono-3-methoxyphenoxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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